2,5-Difluoro-4-isopropoxyphenylboronic acid

Catalog No.
S6587530
CAS No.
2121515-24-8
M.F
C9H11BF2O3
M. Wt
215.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoro-4-isopropoxyphenylboronic acid

CAS Number

2121515-24-8

Product Name

2,5-Difluoro-4-isopropoxyphenylboronic acid

IUPAC Name

(2,5-difluoro-4-propan-2-yloxyphenyl)boronic acid

Molecular Formula

C9H11BF2O3

Molecular Weight

215.99 g/mol

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5,13-14H,1-2H3

InChI Key

YTHPCUDGIPWCFU-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1F)OC(C)C)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1F)OC(C)C)F)(O)O

2,5-Difluoro-4-isopropoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring and an isopropoxy group at the 4 position. Its molecular formula is C12H14BF2O3C_{12}H_{14}BF_2O_3 and it has a molecular weight of approximately 215.99 g/mol. This compound is notable for its role in various

One area of research involving 2,5-Difluoro-4-isopropoxyphenylboronic acid is its potential use in Suzuki-Miyaura coupling reactions []. Suzuki-Miyaura coupling is a Nobel Prize-winning technique used by scientists to create carbon-carbon bonds. These bonds are the foundation of many organic molecules, including pharmaceuticals and advanced materials []. In Suzuki-Miyaura coupling reactions, boronic acids act as a source of organic groups that can be bonded to other molecules.

2,5-Difluoro-4-isopropoxyphenylboronic acid is primarily utilized in:

  • Suzuki-Miyaura Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, facilitating the synthesis of biaryl compounds. The presence of fluorine enhances the reactivity and selectivity of the coupling process.
  • Boronic Acid Derivatization: The compound can undergo transformations to yield various derivatives, which can be useful in pharmaceutical applications.

The synthesis of 2,5-Difluoro-4-isopropoxyphenylboronic acid typically involves:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2,5-difluorophenol and isopropyl alcohol.
  • Boronation Reaction: The introduction of boron is usually achieved through a reaction with boron trioxide or boron trifluoride etherate under acidic conditions.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

This compound finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent in the Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
  • Material Science: Its properties may be exploited in developing new materials with specific electronic or optical characteristics.
  • Pharmaceutical Chemistry: The compound can be used as a building block for drug development due to its potential biological activities.

Interaction studies involving 2,5-Difluoro-4-isopropoxyphenylboronic acid often focus on:

  • Complex Formation: Investigating how this compound interacts with diols and other nucleophiles to form stable complexes.
  • Biological Targets: Researching its potential interactions with various enzymes or receptors may provide insights into its pharmacological effects.

Several compounds share structural similarities with 2,5-Difluoro-4-isopropoxyphenylboronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Difluoro-4-isopropoxyphenylboronic acidSimilar fluorination patternDifferent position of fluorine; potential for varied reactivity .
4-Isopropoxyphenylboronic acidAbsence of fluorineLacks enhanced reactivity due to missing fluorine .
3,4-Difluorophenylboronic acidFluorination at different positionsMay exhibit different biological activities .

2,5-Difluoro-4-isopropoxyphenylboronic acid stands out due to its specific substitution pattern that enhances its reactivity in cross-coupling reactions while potentially providing unique biological properties compared to other boronic acids.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

216.0769307 g/mol

Monoisotopic Mass

216.0769307 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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